molecular formula C5H9N3O2S B13188356 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide CAS No. 1594521-13-7

2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Cat. No.: B13188356
CAS No.: 1594521-13-7
M. Wt: 175.21 g/mol
InChI Key: GRUNOPBLCWYODU-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide typically involves the reaction of imidazole with ethane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or acetonitrile, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Imidazol-1-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This coordination disrupts the normal function of the enzyme, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)ethanol
  • 1-(2-Hydroxyethyl)imidazole
  • 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone

Uniqueness

2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in water and its ability to interact with biological targets, making it more effective in certain applications compared to its analogs .

Properties

CAS No.

1594521-13-7

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

2-imidazol-1-ylethanesulfonamide

InChI

InChI=1S/C5H9N3O2S/c6-11(9,10)4-3-8-2-1-7-5-8/h1-2,5H,3-4H2,(H2,6,9,10)

InChI Key

GRUNOPBLCWYODU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCS(=O)(=O)N

Origin of Product

United States

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